molecular formula C6H10O2 B1585274 Methyl tiglate CAS No. 6622-76-0

Methyl tiglate

Cat. No. B1585274
CAS RN: 6622-76-0
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-UHFFFAOYSA-N
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Description

Methyl tiglate (MTG) is an important synthetic organic compound used in a variety of scientific and medical research applications. It is a versatile and highly reactive molecule that can be used in a number of ways to study the biochemical and physiological effects of compounds. MTG is a member of the tiglate family of compounds, which are derivatives of 2,4-dihydroxybenzoic acid (DHB). MTG has a wide range of uses in the laboratory, including as a reactant in synthesis and as a reagent in a variety of biochemical and physiological experiments.

Scientific Research Applications

Medicine: Oncolytic Agent Research

Methyl tiglate: has been studied for its potential in cancer treatment. A derivative, Tigilanol tiglate , is an oncolytic molecule that induces immunogenic cell death and enhances the response to immune checkpoint blockade . This compound is being developed for treating various (sub)cutaneous malignancies and has shown promise in preclinical models of cancer.

Agriculture: Essential Oil Component Analysis

In agriculture, Methyl tiglate is significant in the analysis of essential oils. It’s used as a reference in the synthesis and GC-MS analysis of angelates and tiglates, which are components of essential oils. This aids in the identification of these compounds in natural sources, which is crucial for quality control and product development .

Industrial Processes: Flavor and Fragrance Agent

Methyl tiglate: is utilized as a flavor and fragrance agent in industrial processes. It’s a component in the production of various consumer goods, contributing to the scent profiles of products. Its properties are cataloged in databases like the NIST Chemistry WebBook, which provides detailed information on its molecular structure and mass spectrum .

Environmental Science: Volatile Organic Compound Analysis

In environmental science, Methyl tiglate is analyzed as a volatile organic compound (VOC). Its presence in the environment can be monitored using mass spectrometry to understand its effects on air quality and ecological systems .

Food Industry: Synthetic Flavoring Substance

Methyl tiglate: is approved for use as a synthetic flavoring substance in the food industry. It’s recognized by the FDA and can be used in accordance with good manufacturing practices to impart specific flavors to food products .

Cosmetic Products: Perfuming Ingredient

In the cosmetics industry, Methyl tiglate serves as a perfuming ingredient. It’s part of perfume oils and flavors used in various cosmetic products, contributing to their appealing scents. Its use is regulated to ensure safety and efficacy in perfumed cosmetic products .

Material Science: Chemical Reference Material

In material science, Methyl tiglate is available as a chemical reference material. It’s used in research and development for synthesizing new materials and studying chemical reactions due to its well-characterized properties .

Biotechnology: Biologically Active Compound Synthesis

Lastly, in biotechnology, Methyl tiglate is involved in the synthesis of biologically active compounds. Its structure and reactivity make it a valuable starting material for developing new biotechnological applications, such as bio-based polymers or therapeutic agents .

properties

IUPAC Name

methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJWBYNQJLBIGS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878830
Record name Methyl 2-methylcrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6622-76-0, 41725-90-0
Record name Methyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, methyl ester, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methyl-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041725900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, methyl ester, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-methylcrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methyl-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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